molecular formula C24H24N2O6 B1505236 (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid CAS No. 273222-05-2

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

Cat. No. B1505236
CAS RN: 273222-05-2
M. Wt: 436.5 g/mol
InChI Key: DSGCPQRUOSTFEF-QVKFZJNVSA-N
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Description

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play a key role in biological processes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. As an amino acid derivative, it could potentially participate in peptide bond formation .

Scientific Research Applications

Peptide Synthesis and Structural Analysis

A significant application of similar compounds involves the synthesis of peptides and the analysis of their structures. For instance, the use of spin label amino acids like TOAC in peptide synthesis allows for the detailed study of peptide backbone dynamics and secondary structures using various spectroscopic methods such as EPR, NMR, and X-ray crystallography (Schreier et al., 2012). Such methodologies are crucial for understanding the conformational behavior of peptides in different environments, aiding in the design of peptides with desired properties for therapeutic and research applications.

Plant Defense Mechanisms

Carboxylic acid derivatives, including pyrroline-5-carboxylate (P5C), have been studied for their roles in plant defense mechanisms against pathogens. P5C metabolism is particularly regulated during pathogen infection and abiotic stress, playing a crucial role in resistance gene-mediated and non-host resistance (Qamar et al., 2015). Understanding these metabolic pathways can inform the development of more resilient crop varieties through genetic engineering and breeding programs.

Biocatalyst Inhibition by Carboxylic Acids

Research on the inhibition of biocatalysts by carboxylic acids provides insights into the challenges and opportunities in the fermentative production of bio-based chemicals. Carboxylic acids, such as those produced in microbial fermentation processes, can inhibit microbial growth and metabolism at concentrations below desired yields, impacting the economic feasibility of bioprocesses. Strategies to engineer microbial strains with increased tolerance to these inhibitors are critical for the sustainable production of bio-based chemicals (Jarboe et al., 2013).

Environmental Persistence and Toxicity

The environmental behavior and potential toxicity of perfluorinated acids and their derivatives have been extensively reviewed, highlighting concerns regarding their bioaccumulation and persistence in the environment. Understanding the environmental fate and effects of these compounds is crucial for assessing their risks and informing regulatory actions (Conder et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological context in which the compound is used. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704272
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

CAS RN

273222-05-2
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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